molecular formula C12H14O2 B12305486 trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid

trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12305486
M. Wt: 190.24 g/mol
InChI Key: ROCCQLQIKAVDGO-UHFFFAOYSA-N
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Description

trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid: is an organic compound characterized by a cyclopropane ring substituted with a 2,5-dimethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,5-dimethylphenyl diazomethane with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as O-acetylserine sulfhydrylase, which is involved in cysteine biosynthesis. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the metabolic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both the 2,5-dimethylphenyl group and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research applications .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-7-3-4-8(2)9(5-7)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)

InChI Key

ROCCQLQIKAVDGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CC2C(=O)O

Origin of Product

United States

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